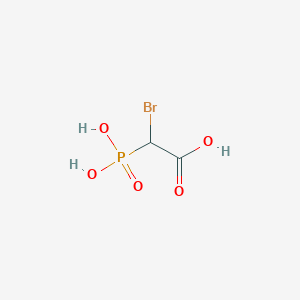
Acetic acid, bromophosphono-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, bromophosphono-, also known as Acetic acid, bromophosphono-, is a useful research compound. Its molecular formula is C2H4BrO5P and its molecular weight is 218.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, bromophosphono- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, bromophosphono- including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic pathways for acetic acid, bromophosphono-, and how do reaction parameters (e.g., temperature, catalysts) affect yield and purity?
Methodological Answer: The synthesis typically involves bromination of phosphonoacetic acid derivatives. A common route is the reaction of diethyl phosphonoacetic acid with brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. For example, triethyl bromophosphonoacetate (CAS: 23755-73-9) can be synthesized via esterification followed by bromination . Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of precursor to bromine source) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products.
Key Parameters:
- Temperature: 0–5°C for bromination to minimize decomposition.
- Catalysts: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in aromatic derivatives.
- Workup: Hydrolysis with bromotrimethylsilane (BTMS) efficiently deprotects phosphonate esters to free acids .
Q. Which analytical techniques are most robust for characterizing acetic acid, bromophosphono- and its derivatives?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₂H₄BrO₅P, expected m/z 242.902).
- IR Spectroscopy: Detects P=O stretching (1150–1250 cm⁻¹) and Br-C vibrations (500–600 cm⁻¹) .
Validation: Cross-reference with databases like NIST Chemistry WebBook for spectral matches .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of acetic acid, bromophosphono- in nucleophilic substitution or cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:
- Nucleophilic Substitution: Calculate the energy barrier for bromide displacement by amines or thiols.
- Catalytic Cross-Coupling: Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions using bromophosphonoacetic esters as electrophiles.
Case Study: Simulations of Pd-catalyzed coupling with arylboronic acids show steric hindrance from the phosphono group reduces yields unless bulky ligands (e.g., XPhos) are used .
Q. What strategies resolve contradictions in reported catalytic efficiencies for acetic acid, bromophosphono- derivatives in Kabachnik–Fields reactions?
Methodological Answer: Discrepancies often arise from:
- Catalyst Loading: Higher loadings (5–10 mol%) may mask inefficiencies.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate catalysts.
Resolution Workflow:
Replicate Studies: Control variables like moisture levels (use molecular sieves) and catalyst purity.
Meta-Analysis: Compare data across studies using standardized metrics (e.g., turnover frequency).
In Situ Characterization: Use ³¹P NMR to monitor intermediate formation and catalyst stability .
Q. How can researchers design experiments to assess the hydrolytic stability of bromophosphonoacetic acid derivatives under physiological conditions?
Methodological Answer:
- Buffer Systems: Simulate physiological pH (7.4) with phosphate-buffered saline (PBS).
- Kinetic Studies: Monitor hydrolysis via HPLC at 25°C and 37°C. Half-life (t₁/₂) calculations reveal stability trends.
- Competing Pathways: Test for debromination or phosphonate-ester cleavage using ¹H/³¹P NMR .
Data Interpretation: Hydrolysis rates >1% per hour at 37°C suggest limited in vivo utility without prodrug strategies.
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of bromophosphonoacetic acid derivatives in cell-based assays?
Methodological Answer: Contradictions may stem from:
- Cell Line Variability: Test derivatives across multiple lines (e.g., HEK293 vs. HeLa).
- Assay Interference: Phosphono groups may chelate assay reagents (e.g., MTT). Validate with orthogonal methods (e.g., ATP luminescence).
- Metabolic Stability: Use LC-MS to confirm compound integrity during assays .
Recommendation: Report detailed experimental conditions (e.g., serum concentration, incubation time) to enable cross-study comparisons.
Q. Literature and Data Management
Q. What systematic approaches ensure comprehensive literature reviews for bromophosphonoacetic acid research?
Methodological Answer:
- Search Strategy: Use Boolean operators (e.g., "(acetic acid, bromophosphono-) AND (synthesis OR catalysis)") in SciFinder and Reaxys.
- Class-Based Searches: Include organophosphonates and α-halo acids to capture analogs .
- Critical Appraisal: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
Tables
| Synthetic Method Comparison |
|---|
| Method |
| Bromination with PBr₃ |
| NBS in CCl₄ |
| BTMS Deprotection |
属性
CAS 编号 |
97730-55-7 |
|---|---|
分子式 |
C2H4BrO5P |
分子量 |
218.93 g/mol |
IUPAC 名称 |
2-bromo-2-phosphonoacetic acid |
InChI |
InChI=1S/C2H4BrO5P/c3-1(2(4)5)9(6,7)8/h1H,(H,4,5)(H2,6,7,8) |
InChI 键 |
QNBWULSGFJRTIR-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)(P(=O)(O)O)Br |
规范 SMILES |
C(C(=O)O)(P(=O)(O)O)Br |
同义词 |
2-bromophosphonoacetic acid alpha-bromophosphonoacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















